molecular formula C6H3ClN4O2 B085398 3-Nitro-4-chlorophenyl azide CAS No. 13243-32-8

3-Nitro-4-chlorophenyl azide

Cat. No. B085398
CAS RN: 13243-32-8
M. Wt: 198.57 g/mol
InChI Key: XARLZJCMADJFQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are various methods to synthesize aryl azides . One such method would be to react aniline with sodium nitrite (NaNO2) and hydrazinolysis of the model ester afforded the corresponding acid and hydrazide .


Molecular Structure Analysis

The structure of azides is characterized by three nitrogen atoms connected together by two double bonds . The geometry between the nitrogen atoms in the azide functional group is approximately linear while the geometry between the nitrogen and the carbon of the benzene is trigonal planar .


Chemical Reactions Analysis

Azides are highly reactive and versatile class of chemicals that are commonly used in both chemical synthesis and biomedical research applications . They are especially sensitive to violent decomposition from external energy sources such as light, heat, friction, and pressure .


Physical And Chemical Properties Analysis

Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .

Scientific Research Applications

Chromogenic Receptors for Metal Detection

A study by Bhardwaj et al. (2006) developed novel tripodal ligands based on a mesitylene anchor, containing aza-thioethers as donor atoms and coupled with 4-(4/3/2-nitrophenyl)azophenol or 4-(2-chlorophenyl)azophenol. These compounds, including derivates of 3-Nitro-4-chlorophenyl azide, showed high selectivity for silver(I) ions in an aqueous medium, demonstrating the compound's potential application in the visual detection of metal ions [Bhardwaj et al., 2006].

Photoaffinity Probes

Lamotte et al. (1994) synthesized N‐(3‐azido‐4‐chlorophenyl)‐N′‐[3H‐methyl] thiourea as an efficient photoaffinity probe for the urea carrier, starting from commercial 4-chloro-3-nitroaniline. This synthesis demonstrates the utility of 3-Nitro-4-chlorophenyl azide derivatives in biological studies, particularly in understanding molecular interactions through photoaffinity labeling [Lamotte et al., 1994].

Electrocatalytic Oxidation Studies

Research by Agboola & Nyokong (2007) utilized nickel(II) tetrakis benzylmercapto and dodecylmercapto metallophthalocyanine complexes on gold electrodes for the electrochemical oxidation of chlorophenols, including 4-chlorophenol. This study highlights the potential application of 3-Nitro-4-chlorophenyl azide derivatives in environmental remediation processes, specifically in the degradation of chlorophenols through electrocatalytic oxidation [Agboola & Nyokong, 2007].

Advanced Oxidation Processes

Gimeno et al. (2005) examined the oxidation of phenol and substituted phenols, including 4-nitrophenol and 4-chlorophenol, using various advanced oxidation processes. The research findings provide insights into the degradation mechanisms of compounds related to 3-Nitro-4-chlorophenyl azide and their potential applications in water treatment and environmental cleanup [Gimeno et al., 2005].

Safety And Hazards

Azides possess toxic properties and can be potentially explosive and shock sensitive under certain conditions . Therefore, azides require precaution during preparation, storage, handling, and disposal .

Future Directions

Azides are energy-rich molecules with many applications . They have been used in a variety of useful reactions and syntheses, acting as an intermediate step to convert a substituent group to an amine . Future research may focus on exploring the flexible chemistry of azides and their applications in the field of surface engineering, immobilization of biomolecules, and rapid diagnostics .

properties

IUPAC Name

4-azido-1-chloro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O2/c7-5-2-1-4(9-10-8)3-6(5)11(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARLZJCMADJFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-chlorophenyl azide

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